molecular formula C21H21N3O2 B2658556 3-(quinolin-2-yloxy)-N-(m-tolyl)pyrrolidine-1-carboxamide CAS No. 2034300-54-2

3-(quinolin-2-yloxy)-N-(m-tolyl)pyrrolidine-1-carboxamide

Cat. No.: B2658556
CAS No.: 2034300-54-2
M. Wt: 347.418
InChI Key: SLGCTAUZXAWOLA-UHFFFAOYSA-N
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Description

3-(quinolin-2-yloxy)-N-(m-tolyl)pyrrolidine-1-carboxamide is a synthetic organic compound that belongs to the class of carboxamides. This compound features a quinoline moiety linked to a pyrrolidine ring via an oxy bridge, with an m-tolyl group attached to the nitrogen atom of the carboxamide. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Investigation as a potential therapeutic agent due to its structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(quinolin-2-yloxy)-N-(m-tolyl)pyrrolidine-1-carboxamide typically involves the following steps:

    Formation of the Quinoline-Oxy Intermediate: The quinoline moiety is functionalized to introduce an oxy group at the 2-position.

    Coupling with Pyrrolidine: The quinoline-oxy intermediate is then coupled with a pyrrolidine derivative under suitable conditions, often involving a base and a coupling agent.

    Introduction of the Carboxamide Group:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety.

    Reduction: Reduction reactions may target the carboxamide group or the quinoline ring.

    Substitution: Substitution reactions can occur at various positions on the quinoline or pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 3-(quinolin-2-yloxy)-N-(m-tolyl)pyrrolidine-1-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The quinoline moiety is known for its ability to intercalate with DNA, while the carboxamide group can form hydrogen bonds with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(quinolin-2-yloxy)-N-phenylpyrrolidine-1-carboxamide
  • 3-(quinolin-2-yloxy)-N-(p-tolyl)pyrrolidine-1-carboxamide

Uniqueness

3-(quinolin-2-yloxy)-N-(m-tolyl)pyrrolidine-1-carboxamide is unique due to the specific substitution pattern on the pyrrolidine ring and the presence of the m-tolyl group, which may confer distinct biological or chemical properties compared to its analogs.

Properties

IUPAC Name

N-(3-methylphenyl)-3-quinolin-2-yloxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-15-5-4-7-17(13-15)22-21(25)24-12-11-18(14-24)26-20-10-9-16-6-2-3-8-19(16)23-20/h2-10,13,18H,11-12,14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGCTAUZXAWOLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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